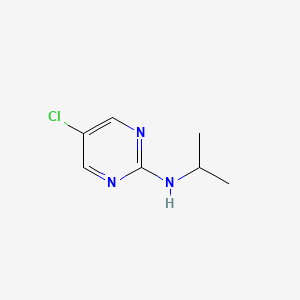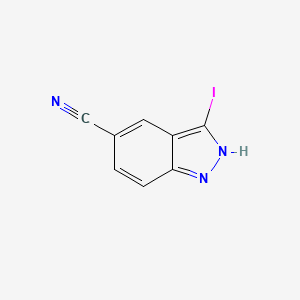
3-Iodo-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
3-Iodo-1H-indazole-5-carbonitrile is a nitrogen-containing heteroaromatic compound . It has a molecular formula of C8H4IN3 and a molecular weight of 269.04 g/mol . The compound is a white to light yellow crystalline powder.
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3-Iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis
3-Iodo-1H-indazole-5-carbonitrile has a melting point of 206-207°C . It is a white to light yellow crystalline powder. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.Applications De Recherche Scientifique
Application
“3-Iodo-1H-indazole-5-carbonitrile” is used in the synthesis of 1H- and 2H-indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Method of Application
The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . First, 2-(methylamino)benzonitrile 1 with an organometallic reagent formed N–H ketimine species 2 followed by Cu (OAc)2-catalyzed reaction to form N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles 3 in good to excellent yields .
Results or Outcomes
The synthesis of 1H- and 2H-indazoles using these methods has been successful, producing good to excellent yields . These indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Medicinal Chemistry
Application
Indazole-containing heterocyclic compounds, which can be synthesized using “3-Iodo-1H-indazole-5-carbonitrile”, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .
Method of Application
The synthesis of these compounds involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
The synthesis of these indazole-containing compounds has been successful, producing good to excellent yields . These compounds have shown promising results in the treatment of various diseases .
Pharmacology
Application
Many indazole derivatives, synthesized using “3-Iodo-1H-indazole-5-carbonitrile”, have been found to possess potent pharmacological activity . They exhibit anti-tumor, anti-platelet, antiviral, antioxidant, anti-spermatogenic, anti-tubercular, anti-inflammatory, anti-microbial, neuroprotection, and COX inhibition activity .
Method of Application
The synthesis of these indazole derivatives involves various strategies including transition metal catalyzed reactions .
Results or Outcomes
These indazole derivatives have shown promising results in pharmacological studies, exhibiting a wide range of activities .
Antibacterial and Antimycobacterial Agents
Application
The derivatives of 1, 3-diazole, which can be synthesized using “3-Iodo-1H-indazole-5-carbonitrile”, show different biological activities such as antibacterial and antimycobacterial .
Method of Application
The synthesis of these compounds involves various strategies including transition metal catalyzed reactions .
Results or Outcomes
These compounds have shown promising results in antibacterial and antimycobacterial studies .
Suzuki-Type Cross-Coupling Reaction
Application
“3-Iodo-1H-indazole-5-carbonitrile” can be used in Suzuki-type cross-coupling reactions .
Method of Application
The reaction involves the use of Pd (PPh3)4 as a catalyst in basic media, under microwave irradiation .
Results or Outcomes
The Suzuki-type cross-coupling reaction has been successful, producing the desired products .
Synthesis of 3-Aryl-1H-Indazoles and N-Methyl-3-Arylindazoles
Application
“3-Iodo-1H-indazole-5-carbonitrile” can be used in the synthesis of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles .
Method of Application
The synthesis involves the use of Pd(PPh3)4 as a catalyst .
Results or Outcomes
The synthesis of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles has been successful, producing the desired products .
Safety And Hazards
The safety information for 3-Iodo-1H-indazole-5-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-iodo-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXBWWWYWVYSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646705 | |
| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole-5-carbonitrile | |
CAS RN |
944898-90-2 | |
| Record name | 3-Iodo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)
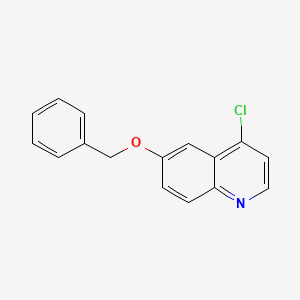

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)

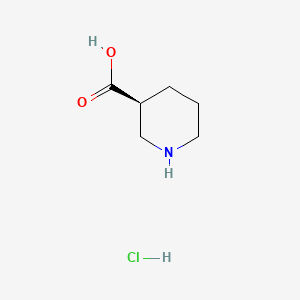
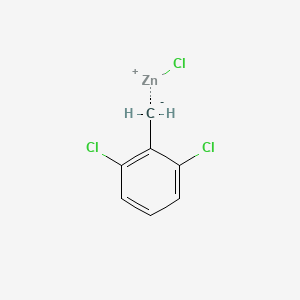
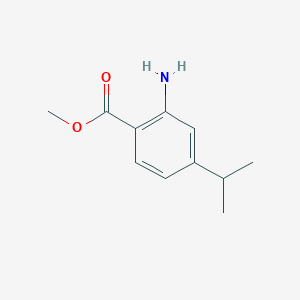
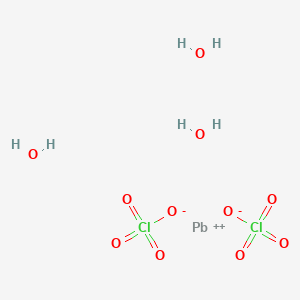
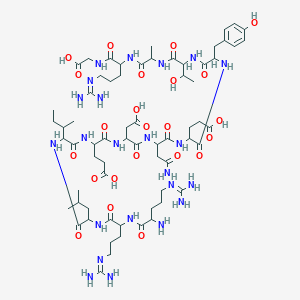
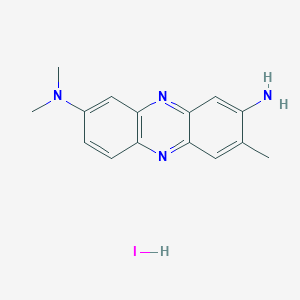
![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
